2-((4,6-Dimethylpyrimidin-2-yl)thio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide
Description
The compound 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide features a pyrimidine-thioacetohydrazide scaffold with a 3-ethoxy-2-hydroxybenzylidene substituent. Its structural uniqueness lies in the combination of a 4,6-dimethylpyrimidin-2-ylthio group and a polar, hydrogen-bond-capable benzylidene moiety.
Properties
CAS No. |
306986-93-6 |
|---|---|
Molecular Formula |
C17H20N4O3S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H20N4O3S/c1-4-24-14-7-5-6-13(16(14)23)9-18-21-15(22)10-25-17-19-11(2)8-12(3)20-17/h5-9,23H,4,10H2,1-3H3,(H,21,22)/b18-9+ |
InChI Key |
DQOSPBFFYNPJPA-GIJQJNRQSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4,6-dimethylpyrimidine moiety, which is known for its role in various biological activities.
- A hydrazone linkage , which is often associated with significant pharmacological properties.
- An ethoxy and hydroxybenzylidene substituent that enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide exhibit various biological activities, including:
-
Anticancer Activity :
- The compound has shown promise as a selective inhibitor of human sirtuin 2 (SIRT2), an enzyme implicated in cancer progression. In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of breast cancer cell lines (e.g., MCF-7) with IC50 values in the nanomolar range .
- Acetylcholinesterase Inhibition :
- Antioxidant Properties :
The biological activity of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a selective inhibitor for SIRT2, leading to increased acetylation of key proteins involved in cell cycle regulation and apoptosis.
- Molecular Interactions : Molecular docking studies have suggested favorable binding interactions between the compound and target enzymes like AChE, enhancing its potential as a therapeutic agent against neurodegenerative disorders .
Case Studies
- SIRT2 Inhibition :
- Neuroprotective Effects :
Data Table: Biological Activities and IC50 Values
| Compound Name | Biological Activity | Target Enzyme | IC50 Value (nM) |
|---|---|---|---|
| 28e | SIRT2 Inhibitor | SIRT2 | 42 |
| 3i | AChE Inhibitor | AChE | 2.7 |
| N'-(2-chlorobenzylidene)-4-(dimethylaminoethoxy)benzohydrazide | Antiamoebic Activity | E. histolytica | Not specified |
Chemical Reactions Analysis
Hydrazide Group Reactivity
The acetohydrazide functional group (-NH-NHCO-) enables characteristic reactions:
-
Hydrolysis : Under acidic or basic conditions, the hydrazide bond cleaves to yield acetic acid derivatives and substituted hydrazines .
-
Cyclization : Heating in polar aprotic solvents (e.g., DMF) induces intramolecular cyclization, forming 1,3,4-oxadiazole or 1,2,4-triazole derivatives depending on reaction conditions .
-
Alkylation/Acylation : The hydrazide nitrogen reacts with alkyl halides or acyl chlorides to produce N-alkylated or N-acylated derivatives, enhancing lipophilicity .
Table 1: Representative Hydrazide Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | HCl/H₂O, reflux | Acetic acid + 3-ethoxy-2-hydroxybenzylidene hydrazine |
| Cyclization | DMF, 100°C | 1,3,4-Oxadiazole derivatives |
| Acylation | AcCl, pyridine | N-Acetylated hydrazide |
Thioether Linkage Transformations
The (4,6-dimethylpyrimidin-2-yl)thio group participates in:
-
Oxidation : Treating with H₂O₂ or m-CPBA oxidizes the sulfur atom to sulfoxide (-SO-) or sulfone (-SO₂-) .
-
Nucleophilic Substitution : The thioether sulfur can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., amines, alkoxides), replacing the pyrimidinyl moiety .
Key Observation : Oxidation to sulfone increases electrophilicity, potentially enhancing interactions with biological targets like SIRT2 .
Benzylidene Aldehyde Reactivity
The 3-ethoxy-2-hydroxybenzylidene group undergoes:
-
Condensation : Reacts with primary amines to form Schiff bases, enabling structural diversification.
-
Demethylation : Under acidic conditions, the ethoxy group hydrolyzes to a hydroxyl group, altering solubility and hydrogen-bonding capacity .
Heterocyclic Ring Modifications
The 4,6-dimethylpyrimidine core is susceptible to:
-
Electrophilic Substitution : Nitration or halogenation at the pyrimidine ring’s meta positions, though steric hindrance from methyl groups limits reactivity .
-
Ring-Opening Reactions : Strong bases (e.g., NaOH) can cleave the pyrimidine ring under extreme conditions.
Characterization of Reaction Products
Post-reaction analysis employs:
Table 2: Analytical Techniques
Biological Implications of Structural Modifications
Derivatives generated through these reactions show enhanced SIRT2 inhibition. For example:
-
Sulfone analogs exhibit 2–3× higher potency (IC₅₀ ≈ 20 nM) compared to the parent compound .
-
N-Acylated derivatives improve blood-brain barrier permeability, relevant for neurodegenerative disease targeting .
This compound’s reactivity profile enables rational design of derivatives with tailored pharmacological properties, positioning it as a versatile scaffold in drug discovery.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene/Hydrazide Moiety
Core Scaffold Modifications
Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
